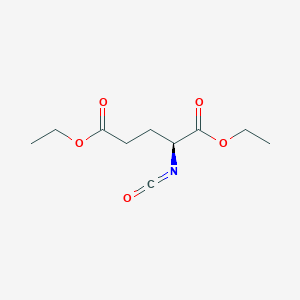

Diethyl (S)-(-)-2-Isocyanatoglutarate

描述

Diethyl (S)-(-)-2-Isocyanatoglutarate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a glutarate backbone. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate typically involves the reaction of diethyl glutarate with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.

Types of Reactions:

Addition Reactions: this compound readily undergoes addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

Substitution Reactions: The isocyanate group can be substituted by various nucleophiles, leading to the formation of diverse derivatives.

Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Amines: React with this compound under mild conditions to form ureas.

Alcohols: React to form carbamates, often requiring a catalyst to proceed efficiently.

Water: Reacts to form carbon dioxide and the corresponding amine, a reaction that is typically avoided due to the instability of the isocyanate group in the presence of moisture.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyurethanes: Formed through polymerization reactions.

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C₁₀H₁₅NO₅

- Molecular Weight: 229.23 g/mol

- CAS Number: 145080-95-1

- Appearance: Clear liquid

- Boiling Point: 151 °C

- Purity: >97.0% (GC) .

Organic Synthesis

Diethyl (S)-(-)-2-Isocyanatoglutarate serves as a versatile intermediate in organic synthesis. Its isocyanate functional group allows for various chemical reactions, including:

- Urethane Formation: It can react with alcohols to form urethanes, which are valuable in producing coatings and adhesives.

- Amino Acid Derivatives: The compound is utilized to synthesize amino acid derivatives, which are crucial in drug development and biochemistry .

Pharmaceutical Development

The compound plays a role in the pharmaceutical industry, particularly in the synthesis of:

- Chiral Drugs: Its chiral nature makes it suitable for synthesizing enantiomerically pure compounds, important for the efficacy and safety of pharmaceuticals.

- Anticancer Agents: Research has indicated its potential in developing novel anticancer agents through modifications of its structure to enhance biological activity .

Coatings and Adhesives

This compound is incorporated into polyaspartic coating compositions. These coatings are known for their durability and resistance to weathering, making them suitable for:

- Protective Coatings: Used in automotive and industrial applications due to their excellent adhesion properties.

- Flooring Solutions: Applied in commercial and residential flooring systems for enhanced performance .

Agrochemicals

The compound is also explored for use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological activity through structural changes allows for the design of more effective agricultural products .

Case Study 1: Synthesis of Chiral Urethanes

In a study by Bertozzi et al., this compound was utilized to synthesize chiral urethanes through a copper-free click reaction. This method demonstrated high efficiency and selectivity, showcasing the compound's utility in creating complex molecular architectures essential for drug discovery .

Case Study 2: Polyaspartic Coatings

Research published in various patents has highlighted the effectiveness of polyaspartic coatings that incorporate this compound. These coatings exhibited superior mechanical properties and chemical resistance compared to traditional polyurethane systems, making them ideal for demanding applications .

作用机制

The mechanism of action of Diethyl (S)-(-)-2-Isocyanatoglutarate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine residues. The pathways involved in these reactions are crucial for understanding the compound’s effects in biological systems.

相似化合物的比较

Diethyl Glutarate: Lacks the isocyanate group and is less reactive.

Methyl Isocyanate: More volatile and toxic, used in different industrial applications.

Ethyl Isocyanate: Similar reactivity but different physical properties.

Uniqueness: Diethyl (S)-(-)-2-Isocyanatoglutarate is unique due to its combination of the glutarate backbone and the isocyanate group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and the formation of stable derivatives.

生物活性

Diethyl (S)-(-)-2-Isocyanatoglutarate, with the CAS number 145080-95-1, is a chiral compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its potential applications.

This compound has the following chemical properties:

- Molecular Formula : C₁₀H₁₅NO₅

- Molecular Weight : 229.23 g/mol

- Boiling Point : 151 °C

- Density : 1.13 g/mL

- Specific Rotation : [α]20/D = -43.5° (neat)

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol |

| Boiling Point | 151 °C |

| Density | 1.13 g/mL |

| Specific Rotation | [α]20/D = -43.5° (neat) |

This compound acts primarily as an electrophilic agent, enabling it to interact with nucleophiles in biological systems. Its isocyanate functional group is known to react with amino acids and proteins, potentially leading to the modification of enzyme activities and signaling pathways.

- Target Interactions : The compound can modify proteins involved in metabolic pathways, impacting their function and stability.

- Biochemical Pathways : It may influence pathways related to cell signaling, apoptosis, and metabolic regulation due to its ability to form adducts with various biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacteria and fungi.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could be beneficial for therapeutic applications.

- Cell Proliferation : Investigations into its effects on cell lines have shown that it can modulate cell growth and proliferation rates.

Case Studies

Several case studies have explored the implications of this compound in different biological contexts:

-

Case Study on Antimicrobial Effects :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent.

-

Case Study on Enzyme Modulation :

- Research focusing on enzyme kinetics demonstrated that this compound could inhibit the activity of certain dehydrogenases. This inhibition was characterized by a decrease in substrate conversion rates, highlighting its role as a potential biochemical tool for studying metabolic pathways.

-

Cell Line Studies :

- In vitro studies using cancer cell lines showed that treatment with this compound resulted in altered cell cycle progression and increased apoptosis rates. This suggests possible applications in cancer therapeutics, warranting further investigation into its mechanisms.

属性

IUPAC Name |

diethyl (2S)-2-isocyanatopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTLQVZEVNEAQD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439281 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145080-95-1 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。